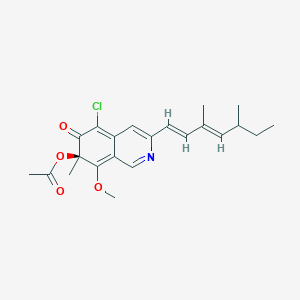

![molecular formula C25H26N2O3 B1240952 2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)

2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SB-265123 ist ein niedermolekulares Medikament, das von SmithKline Beecham (heute Teil von GlaxoSmithKline) entwickelt wurde. Diese Verbindung hat sich als vielversprechend bei der Behandlung von Erkrankungen wie Osteoporose und anderen knochenbedingten Krankheiten erwiesen, indem sie die Knochenresorption hemmt .

Vorbereitungsmethoden

Die Synthese von SB-265123 umfasst mehrere Schritte:

Addition von Phenylmagnesiumbromid zu 6-Methoxy-1-indanon: Diese Reaktion erzeugt ein Carbinol-Zwischenprodukt.

Dehydratisierung des Carbinols: Unter Verwendung von p-Toluolsulfonsäure in siedendem Toluol wird das Carbinol dehydratisiert, um Phenylinden zu bilden.

Oxidative Spaltung: Das Phenylinden wird unter Verwendung von Jones-Reagenz in Gegenwart von Osmiumtetroxid gespalten, um 2-Benzoyl-4-methoxyphenylessigsäure zu ergeben.

Reduktion: Die Säure wird durch Hydrierung über Palladium auf Kohlenstoff zu ihrem 2-Benzyl-Analogon reduziert.

Umsetzung zum Säurechlorid: Unter Verwendung von Oxalylchlorid und einer Spur Dimethylformamid wird das 2-Benzyl-Analogon in das entsprechende Säurechlorid umgewandelt.

Friedel-Crafts-Cyclisierung: Das Säurechlorid wird mit Aluminiumchlorid cyclisiert, um Dibenzocycloheptenon zu bilden.

Addition von Lithium-Enolat: Das Lithium-Enolat von Ethylacetat wird in Gegenwart von Tetramethylethylendiamin bei -78 °C zur Carbonylgruppe von Dibenzocycloheptenon addiert, wodurch ein Hydroxyester entsteht.

Hydrogenolyse: Der benzylische Alkohol wird in Gegenwart von Palladium auf Kohlenstoff hydrogenolysiert.

Spaltung des Methylethers: Unter Verwendung von Ethanthiol und Aluminiumchlorid wird der Methylether gespalten, um das racemische Phenol zu erzeugen.

Isolierung des (S)-Enantiomers: Das gewünschte Enantiomer wird durch chirale Hochleistungsflüssigchromatographie (HPLC) isoliert.

Analyse Chemischer Reaktionen

SB-265123 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Phenylinden-Zwischenprodukt wird mit Jones-Reagenz und Osmiumtetroxid oxidativ gespalten.

Reduktion: Die 2-Benzoyl-4-methoxyphenylessigsäure wird durch Hydrierung über Palladium auf Kohlenstoff zu ihrem 2-Benzyl-Analogon reduziert.

Substitution: Das Säurechlorid wird mit Aluminiumchlorid einer Friedel-Crafts-Cyclisierung unterzogen.

Spaltung: Der Methylether wird unter Verwendung von Ethanthiol und Aluminiumchlorid gespalten.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung von Transporter-Wechselwirkungen und der oralen Bioverfügbarkeit.

Biologie: Die Verbindung wird verwendet, um die Rolle von Integrinrezeptoren bei der Zellhaftung und -migration zu untersuchen.

Medizin: SB-265123 hat sich bei der Behandlung von Osteoporose durch Hemmung der Knochenresorption als vielversprechend erwiesen. .

Wirkmechanismus

SB-265123 entfaltet seine Wirkung durch Antagonisierung des Integrin-alpha-V/beta-3-Rezeptors. Dieser Rezeptor ist an der Zellhaftung und -migration beteiligt, insbesondere bei Osteoklasten, die für die Knochenresorption verantwortlich sind. Durch Bindung an diesen Rezeptor verhindert SB-265123 die Haftung von Osteoklasten an der Knochenmatrix, wodurch die Knochenresorption gehemmt und Knochenverlust verhindert wird .

Wirkmechanismus

SB-265123 exerts its effects by antagonizing the integrin alpha-V/beta-3 receptor. This receptor is involved in cell adhesion and migration, particularly in osteoclasts, which are responsible for bone resorption. By binding to this receptor, SB-265123 prevents osteoclasts from adhering to the bone matrix, thereby inhibiting bone resorption and preventing bone loss .

Vergleich Mit ähnlichen Verbindungen

SB-265123 ist einzigartig in seiner hohen Affinität zum Integrin-alpha-V/beta-3-Rezeptor und seiner oralen Bioverfügbarkeit. Ähnliche Verbindungen umfassen:

Cilengitid: Ein weiterer Integrin-alpha-V/beta-3-Antagonist, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Tirofiban: Ein Integrin-alpha-IIb/beta-3-Antagonist, der als Thrombozytenaggregationshemmer eingesetzt wird.

Eptifibatid: Ein weiterer Integrin-alpha-IIb/beta-3-Antagonist, der bei Herz-Kreislauf-Erkrankungen eingesetzt wird .

Eigenschaften

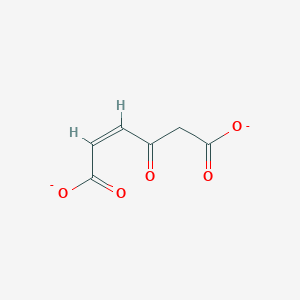

Molekularformel |

C25H26N2O3 |

|---|---|

Molekulargewicht |

402.5 g/mol |

IUPAC-Name |

2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid |

InChI |

InChI=1S/C25H26N2O3/c28-25(29)17-21-14-18-9-10-22(16-20(18)15-19-6-1-2-7-23(19)21)30-13-5-12-27-24-8-3-4-11-26-24/h1-4,6-11,16,21H,5,12-15,17H2,(H,26,27)(H,28,29)/t21-/m0/s1 |

InChI-Schlüssel |

HODBWQCCKYDYPY-NRFANRHFSA-N |

Isomerische SMILES |

C1[C@H](C2=CC=CC=C2CC3=C1C=CC(=C3)OCCCNC4=CC=CC=N4)CC(=O)O |

Kanonische SMILES |

C1C(C2=CC=CC=C2CC3=C1C=CC(=C3)OCCCNC4=CC=CC=N4)CC(=O)O |

Synonyme |

SB 265123 SB-265123 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)

![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B1240885.png)

![6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate](/img/structure/B1240887.png)

![(3S,5R,10S,13R,14S,15R,17R)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-15-hydroxy-10,13-dimethyl-4-methylidene-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B1240888.png)

![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-amino-3-methylbutanoate](/img/structure/B1240893.png)